5,6,7,8-Tetrahydroanthracene-1,4-dione

Description

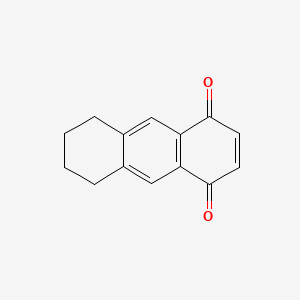

5,6,7,8-Tetrahydroanthracene-1,4-dione (THAD) is a partially hydrogenated anthraquinone derivative with the molecular formula C₁₄H₁₂O₂ (average mass: 212.24 g/mol). Its structure features a tetrahydroanthracene backbone with two ketone groups at the 1,4-positions, conferring unique electronic and steric properties. THAD is notable for its role as an investigative inhibitor, particularly targeting M-phase inducer phosphatase 2 (MPIP2) with an IC₅₀ value of 9530 nM . This compound is synthesized via stereoselective bromination and subsequent oxidation steps, as demonstrated in studies involving silver ion-assisted solvolysis and PCC-mediated oxidation of tribromodihydroanthracene precursors .

Properties

Molecular Formula |

C14H12O2 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

5,6,7,8-tetrahydroanthracene-1,4-dione |

InChI |

InChI=1S/C14H12O2/c15-13-5-6-14(16)12-8-10-4-2-1-3-9(10)7-11(12)13/h5-8H,1-4H2 |

InChI Key |

DWXLNXHEUIUNRF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=CC3=C(C=C2C1)C(=O)C=CC3=O |

Origin of Product |

United States |

Comparison with Similar Compounds

1,4-Dihydro-9,10-anthracenedione

- Molecular Formula : C₁₄H₁₀O₂ (average mass: 210.23 g/mol)

- Key Differences : Unlike THAD, this compound retains full aromaticity in the central anthracene ring but has hydrogenated 1,4-positions. It lacks the tetrahydro modification in the 5,6,7,8-positions, leading to distinct reactivity.

- Applications : Primarily used as a precursor in synthesizing methoxy-substituted anthracenes, which are intermediates for dyes and pharmaceuticals .

1,4,5,8-Tetrahydroxy-2,3-dihydro-9,10-anthracenedione

- Molecular Formula : C₁₄H₁₀O₆ (average mass: 274.23 g/mol)

- Key Differences : This derivative features four hydroxyl groups at positions 1,4,5,8 and partial hydrogenation at the 2,3-positions. The hydroxyl groups enhance solubility in polar solvents but reduce stability under acidic conditions.

9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,4-dione

- Molecular Formula : C₂₀H₁₂O₂ (average mass: 284.31 g/mol)

- Key Differences : Incorporates a fused benzene ring at the 9,10-positions, increasing planarity and π-conjugation. This structural modification enhances its fluorescence properties compared to THAD.

- Applications : Studied for applications in organic electronics and as a ligand in coordination polymers .

Heterocyclic Analogs: 7-Thia-1,4,6,8-tetraazabenzo[de]anthracenes

- Molecular Formula : Varies (e.g., C₁₃H₁₀N₄S for the base structure)

- Applications : Explored in heterocyclic drug design and as ligands in transition-metal catalysis .

Comparative Data Table

Research Findings and Trends

- Reactivity : THAD’s partially saturated structure reduces aromatic stabilization, making it more reactive toward electrophilic substitution compared to fully aromatic analogs like 1,4-dihydro-9,10-anthracenedione .

- Biological Activity: While THAD exhibits moderate MPIP2 inhibition (IC₅₀ = 9530 nM), naphthoquinone derivatives (e.g., 4-ethoxynaphthalene-1,2-dione) show higher potency (IC₅₀ = 270 nM), suggesting substituent position and ring saturation significantly impact bioactivity .

- Synthetic Accessibility : THAD is synthesized via bromination-aromatization sequences, whereas hydroxylated derivatives require protective-group strategies to prevent undesired oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.